molecular formula C17H20F2N2O2 B2502348 N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2199813-12-0

N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2502348
CAS RN: 2199813-12-0
M. Wt: 322.356
InChI Key: YDIGOWTXXDXDDM-UHFFFAOYSA-N
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Description

“N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a prop-2-enoylamino group (a propene chain attached to an amide group), and a 3,3-difluorocyclohexylmethyl group (a cyclohexane ring with two fluorine atoms attached to the same carbon and a methyl group attached to the ring) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and prop-2-enoylamino groups would likely contribute to the compound’s polarity, while the cyclohexyl ring would add some degree of rigidity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide and the fluorine atoms would likely make it somewhat polar, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

N-[(3,3-difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-2-15(22)21-14-7-5-13(6-8-14)16(23)20-11-12-4-3-9-17(18,19)10-12/h2,5-8,12H,1,3-4,9-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIGOWTXXDXDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide

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